(E)-methoxy(phenylimino)methanolate

Description

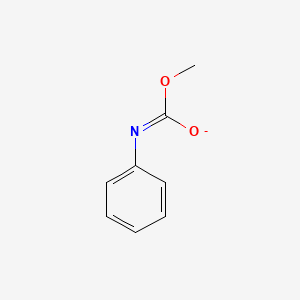

(E)-Methoxy(phenylimino)methanolate is a compound featuring a phenylimino group (–N=C–Ph) linked to a methoxy-substituted methanolate moiety. The term "methanolate" can denote either a methoxide ion (CH₃O⁻) or a solvate (a neutral methanol molecule associated with the compound) . This structural ambiguity necessitates careful interpretation of its reactivity and applications. The (E)-configuration indicates the spatial arrangement of substituents around the imine bond, which influences steric and electronic properties.

Properties

Molecular Formula |

C8H8NO2- |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

1-methoxy-N-phenylmethanimidate |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)/p-1 |

InChI Key |

IAGUPODHENSJEZ-UHFFFAOYSA-M |

Canonical SMILES |

COC(=NC1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Phenylimino Groups

(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d)

- Structure: A phenylimino group attached to an ethanone backbone with bromo-indole and methoxyphenyl substituents.

- Key Differences: The presence of a carbonyl group (C=O) and bromine enhances electrophilicity, making 3d more reactive in nucleophilic substitutions compared to the methanolate derivative.

- Applications : Used in synthetic organic chemistry for constructing heterocyclic frameworks .

2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

- Structure: Features an ethoxy group and phenolic –OH, with a 4-methylphenylimino substituent.

- Key Differences: The phenolic –OH introduces hydrogen-bonding capacity, increasing solubility in polar solvents. The ethoxy group provides steric bulk, reducing reactivity compared to methoxy derivatives .

Trifloxystrobin (Methyl (E)-α-methoxyimino-2-[(E)-1-(3-trifluoromethylphenyl)ethylidenaminooxymethyl]phenylacetate)

- Structure: A methoxyimino group embedded in a strobilurin fungicide backbone.

- Key Differences: The ester functionality and trifluoromethyl group enhance stability and bioactivity, making it suitable for agricultural applications. The methanolate in the target compound may lack this hydrolytic stability .

Methanolate-Containing Compounds

Sodium Methanolate (CH₃ONa)

- Structure : A strong base composed of a methoxide ion and sodium counterion.

- Key Differences: Sodium methanolate is purely ionic, exhibiting extreme alkalinity and reactivity in deprotonation reactions. In contrast, (E)-methoxy(phenylimino)methanolate’s phenylimino group would delocalize electron density, reducing basicity but enhancing conjugation .

Bosutinib Methanolate

- Context: A tyrosine kinase inhibitor sold as a solvate with methanol.

- Key Differences: Here, "methanolate" refers to a neutral methanol molecule co-crystallized with the drug. This contrasts with the target compound, where "methanolate" may imply a deprotonated species .

Functional Group Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.